2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Hydroxymethyl Group: This step can involve the hydroxylation of a methyl group using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using catalysts and continuous flow reactors to enhance yield and efficiency. Specific details would depend on the scale and desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, bromine, chlorine
Major Products
Oxidation: 2-(Carboxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Reduction: 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Carboxylic Acid: Lacks the hydroxymethyl and 4-methylphenyl groups.
2-(Hydroxymethyl)cyclopropane-1-carboxylic Acid: Lacks the 4-methylphenyl group.
1-(4-Methylphenyl)cyclopropane-1-carboxylic Acid: Lacks the hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, hydroxymethyl group, and 4-methylphenyl group
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
SOZWYNOPWWRXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2CO)C(=O)O |
Origin of Product |
United States |
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